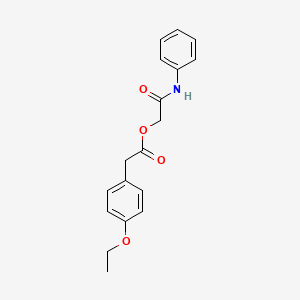
2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate” is a chemical compound with the CAS Number: 1457-85-8 . Its molecular weight is 193.2 . The IUPAC name for this compound is ethyl anilino (oxo)acetate .
Molecular Structure Analysis
The molecular formula of “2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate” is C10H11NO3 . The InChI Code for this compound is 1S/C10H11NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The compound “2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate” is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
Research has demonstrated the synthesis of complex molecules through reactions involving ethyl 2-arylamino-2-oxo-acetates, which are structurally related to "2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate." For example, ethyl 2-arylamino-2-oxo-acetates undergo reactions with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine to produce dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates with good yields. These reactions showcase the compound's utility in synthesizing heterocyclic compounds, which are significant in the development of pharmaceuticals and materials with unique properties (I. Yavari, M. Aghazadeh, & M. Tafazzoli, 2002; I. Yavari, F. Nasiri, & H. Djahaniani, 2005).
Molecular Structure Analysis
Detailed molecular structure analyses have been conducted on compounds structurally similar to "2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate," providing insights into their chemical behavior and interactions. Studies involving crystal structure and Hirshfeld surface analysis reveal intricate details about molecular arrangements and potential for forming weak hydrogen bonds and π–π interactions, which are crucial for designing molecular materials with desired physical and chemical properties (Yassir Filali Baba et al., 2019).
Antimicrobial Activities
Research into related chemical structures has explored their potential antimicrobial activities, indicating the utility of these compounds in developing new antimicrobial agents. For instance, the synthesis of thiazoles and their derivatives has been investigated for their in vitro antimicrobial activities against various bacterial and fungal strains, highlighting the role of these compounds in medicinal chemistry and drug development (Wagnat W. Wardkhan et al., 2008).
Memory Enhancement Potential
Additionally, compounds synthesized from 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate have been studied for their effects on memory enhancement in mice, suggesting potential applications in treating memory-related disorders. This research underscores the importance of these compounds in neuropharmacology and the development of cognitive enhancers (Li Ming-zhu, 2010).
Safety and Hazards
This compound has several hazard statements associated with it: H302, H319, H372, and H410 . These indicate that it is harmful if swallowed, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . The precautionary statements associated with this compound are P260, P264, P273, P301+P312, P305+P351+P338, and P314 .
Propriétés
IUPAC Name |
(2-anilino-2-oxoethyl) 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-22-16-10-8-14(9-11-16)12-18(21)23-13-17(20)19-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRZSBDFUWHYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(phenylamino)ethyl (4-ethoxyphenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

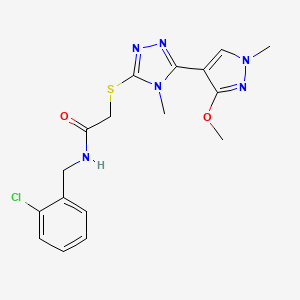

![tert-butyl 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2970315.png)

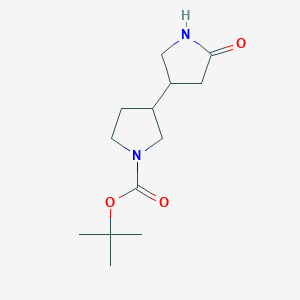
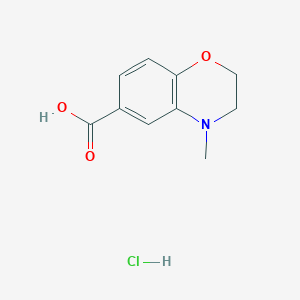

![1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2970325.png)
![3-(4-Bromophenyl)-8-(4-chlorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2970327.png)
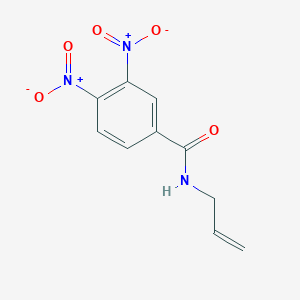
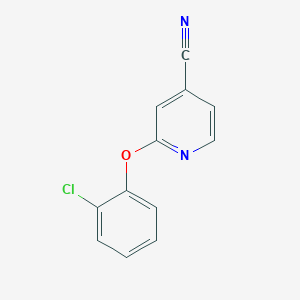

![N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2970333.png)
![Oxiran-2-yl-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone](/img/structure/B2970334.png)